
3-methyl-2H-1,2-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2H-1,2-benzodiazepine is a member of the benzodiazepine family, which is known for its psychoactive properties. Benzodiazepines are widely used in the treatment of neurological disorders due to their anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects .
Preparation Methods
The synthesis of 3-methyl-2H-1,2-benzodiazepine can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-chloro benzophenone with chloro acetyl chloride under solvent-free conditions . Another approach includes the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
Chemical Reactions Analysis
3-methyl-2H-1,2-benzodiazepine undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkyl groups
Scientific Research Applications
3-methyl-2H-1,2-benzodiazepine has a wide range of scientific research applications:
Mechanism of Action
3-methyl-2H-1,2-benzodiazepine can be compared with other benzodiazepines such as diazepam, oxazepam, and clonazolam. While all these compounds share similar core structures and pharmacological properties, this compound is unique due to its specific molecular modifications that may result in different pharmacokinetic and pharmacodynamic profiles .
Comparison with Similar Compounds
- Diazepam
- Oxazepam
- Clonazolam
- Clotiazepam
- Bentazepam
Properties
CAS No. |
84201-99-0 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-methyl-1H-1,2-benzodiazepine |
InChI |
InChI=1S/C10H10N2/c1-8-6-7-9-4-2-3-5-10(9)12-11-8/h2-7,12H,1H3 |
InChI Key |
RNCQBHLAWVJNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
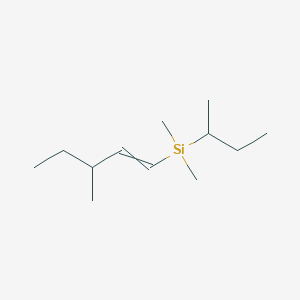
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
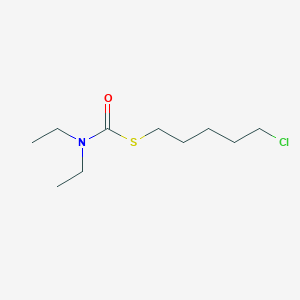


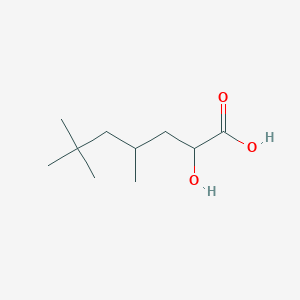
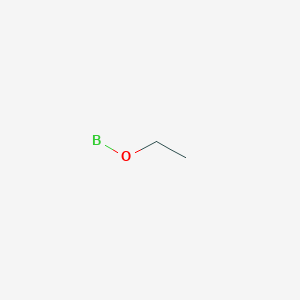


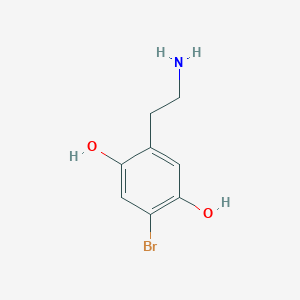
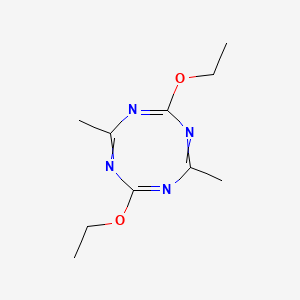
![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
